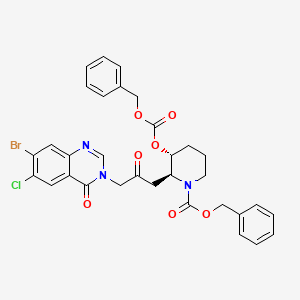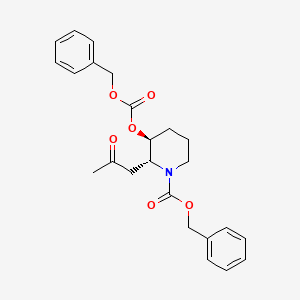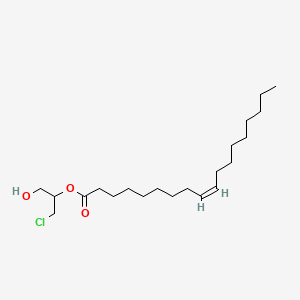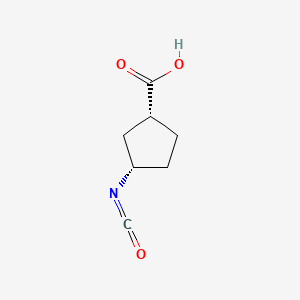
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 (O-BECEP-d4) is an organophosphorus compound (OP) with a wide range of uses in scientific research. O-BECEP-d4 is a type of phosphorodiamidate ester, which are used in a variety of applications, including as a reagent for peptide synthesis and as a biochemical probe. O-BECEP-d4 has been used to study the molecular mechanisms of enzyme inhibition, as well as to probe the structure and function of proteins. In addition, O-BECEP-d4 has been used in a variety of biological assays and has been found to be a useful tool for investigating biochemical and physiological processes.
科学的研究の応用
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has a variety of applications in scientific research. It has been used as a reagent for peptide synthesis, as a biochemical probe for studying enzyme inhibition, and as a tool for investigating the structure and function of proteins. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has also been used in a variety of biological assays, such as ELISA, Western blotting, and enzyme-linked immunosorbent assays.
作用機序
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is an organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 binds to the active site of AChE and forms a covalent bond with the enzyme, which prevents it from catalyzing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which results in the overstimulation of postsynaptic receptors and the symptoms of cholinergic toxicity.
Biochemical and Physiological Effects
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has been found to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit acetylcholinesterase, which results in an accumulation of acetylcholine in the synapse and the overstimulation of postsynaptic receptors. This can lead to a variety of symptoms, including muscle twitching, weakness, nausea, vomiting, diarrhea, and respiratory difficulty. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has also been found to have an effect on the central nervous system, leading to confusion, anxiety, and seizures.
実験室実験の利点と制限
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has several advantages in laboratory experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the effects of acetylcholine on the nervous system. It is also relatively stable and can be stored for long periods of time without degradation. Additionally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is relatively inexpensive and can be easily synthesized in the laboratory.
However, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 also has some limitations. It is a potent inhibitor of acetylcholinesterase, and its use in laboratory experiments may lead to the overstimulation of postsynaptic receptors and the symptoms of cholinergic toxicity. Additionally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is not suitable for in vivo studies due to its potential toxicity.
将来の方向性
There are a number of potential future directions for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4. It could be used to study the effects of acetylcholine on different types of cells, such as neurons, muscle cells, and immune cells. Additionally, it could be used to study the effects of acetylcholine on different tissues and organs, such as the heart and lungs. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 could also be used to study the effects of acetylcholine on different diseases, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Finally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 could be used to study the effects of acetylcholine on the development and function of the nervous
合成法
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is synthesized from the reaction of 2-chloroethylphosphorodiamidate (CEPD) and 3-butenyl bromide in the presence of a base, such as potassium carbonate. The reaction produces a phosphorodiamidate ester, which can then be purified by recrystallization. To synthesize O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4, the reaction of CEPD and 3-butenyl bromide is carried out at room temperature in a solvent such as dichloromethane or diethyl ether. The product of the reaction is then purified by recrystallization from a suitable solvent.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 involves the reaction of 3-buten-1-ol with phosphorus oxychloride to form 3-butenyl chloride, followed by reaction with bis(2-chloroethyl)amine to form the desired product.", "Starting Materials": ["3-buten-1-ol", "phosphorus oxychloride", "bis(2-chloroethyl)amine"], "Reaction": ["3-buten-1-ol is reacted with phosphorus oxychloride to form 3-butenyl chloride", "3-butenyl chloride is reacted with bis(2-chloroethyl)amine to form O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4"] } | |
CAS番号 |
1246816-65-8 |
製品名 |
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 |
分子式 |
C8H17Cl2N2O2P |
分子量 |
279.134 |
IUPAC名 |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,6D2 |
InChIキー |
UBJAZFXJPCTQTQ-WVTKESLNSA-N |
SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl |
同義語 |
N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid 3-Butenyl Ester-d4; 3-Butenyl N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 154039-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)


![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)





![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)

